molecular formula C7H5Cl2N3O B12276768 5,7-Dichloro-6-methoxypyrazolo[1,5-a]pyrimidine CAS No. 1338931-99-9

5,7-Dichloro-6-methoxypyrazolo[1,5-a]pyrimidine

Cat. No.: B12276768
CAS No.: 1338931-99-9
M. Wt: 218.04 g/mol
InChI Key: VDEJMDJNLDZVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-6-methoxypyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds. These compounds have gained significant attention in medicinal chemistry and material science due to their unique structural and photophysical properties .

Preparation Methods

The synthesis of 5,7-Dichloro-6-methoxypyrazolo[1,5-a]pyrimidine typically involves the reaction of pyrazolo[1,5-a]pyrimidine derivatives with chlorinating agents. One common method includes the use of phosphorus oxychloride (POCl3) and N,N-dimethylaniline as reagents. The reaction is carried out under reflux conditions, followed by extraction and purification steps to obtain the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5,7-Dichloro-6-methoxypyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5,7-Dichloro-6-methoxypyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dichloro-6-methoxypyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .

Comparison with Similar Compounds

5,7-Dichloro-6-methoxypyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

These compounds share similar structural motifs but differ in their functional groups and specific applications. The unique combination of chlorine and methoxy groups in this compound contributes to its distinct chemical and biological properties .

Properties

CAS No.

1338931-99-9

Molecular Formula

C7H5Cl2N3O

Molecular Weight

218.04 g/mol

IUPAC Name

5,7-dichloro-6-methoxypyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H5Cl2N3O/c1-13-5-6(8)11-4-2-3-10-12(4)7(5)9/h2-3H,1H3

InChI Key

VDEJMDJNLDZVOO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N2C(=CC=N2)N=C1Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.